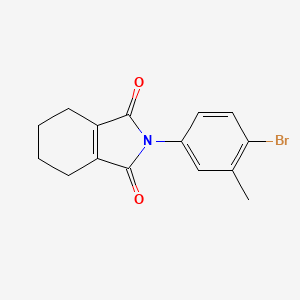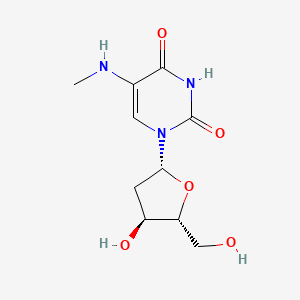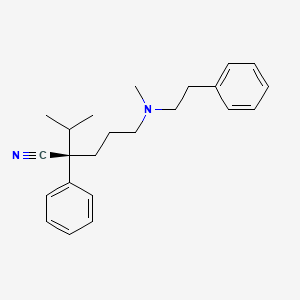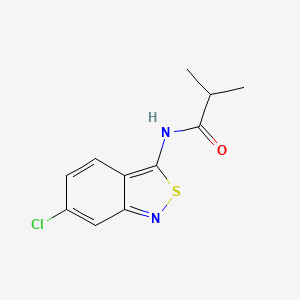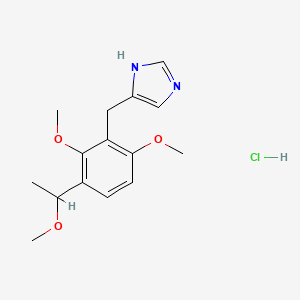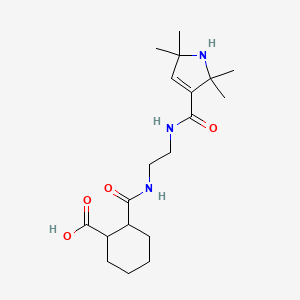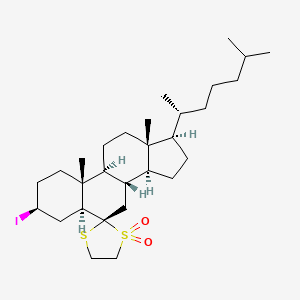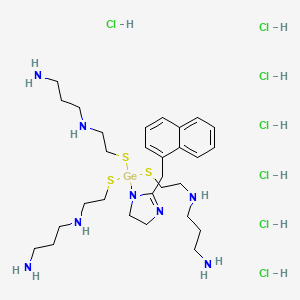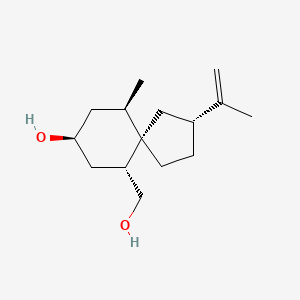
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide is a chemical compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide can be achieved through various synthetic routes. One common method involves the reaction of aniline, diethyl acetylenedicarboxylate, and 4-anisaldehyde in the presence of citric acid as a catalyst. This reaction is typically carried out in an ethanolic solution under ultrasound irradiation .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,5-dione derivatives, while reduction can produce dihydropyrrole compounds.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide has various applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological processes and as a potential pharmacophore in drug design.
Medicine: Research into its potential therapeutic applications, such as anticancer, antibacterial, and anti-inflammatory activities, is ongoing.
Industry: It may be used in the development of new materials, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can enhance its binding affinity to certain enzymes or receptors, influencing its biological activity. Detailed studies on its molecular targets and pathways are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole hydrochloride: This compound is similar in structure but differs in the counterion (hydrochloride instead of hydrobromide).
Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate: Another pyrrole derivative with different substituents and functional groups.
Uniqueness
1H-Pyrrole, 2,5-dihydro-3-(3-methoxyphenyl)-, hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide counterion
Eigenschaften
CAS-Nummer |
97382-86-0 |
|---|---|
Molekularformel |
C11H14BrNO |
Molekulargewicht |
256.14 g/mol |
IUPAC-Name |
3-(3-methoxyphenyl)-2,5-dihydro-1H-pyrrole;hydrobromide |
InChI |
InChI=1S/C11H13NO.BrH/c1-13-11-4-2-3-9(7-11)10-5-6-12-8-10;/h2-5,7,12H,6,8H2,1H3;1H |
InChI-Schlüssel |
QLYJHOYEOHMJHJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C2=CCNC2.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


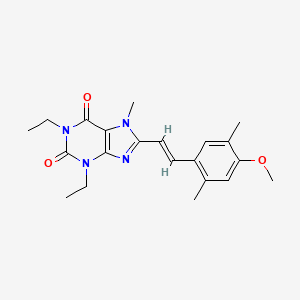
![4-methylbenzenesulfonic acid;[1-(2-morpholin-4-ylethyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone](/img/structure/B12739699.png)
